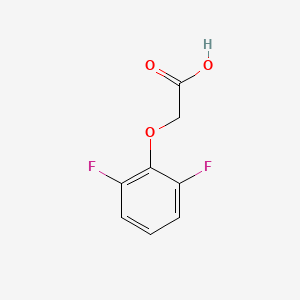

(2,6-Difluorophenoxy)acetic acid

概要

説明

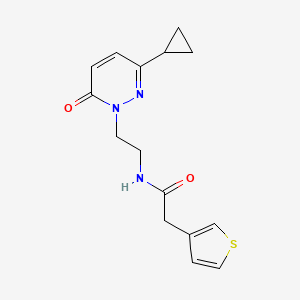

“(2,6-Difluorophenoxy)acetic Acid” is a research chemical compound used in the preparation of nitrogen-containing compounds exhibiting kinase inhibitory activity . It has a molecular weight of 188.1 and a molecular formula of C8H6F2O3 .

Synthesis Analysis

The compound is synthesized by refluxing 2,6-difluorophenol with ethyl chloroacetate to achieve 2,6-difluoro phenoxy ethyl acetate, followed by hydrolysis with sodium hydroxide in the presence of ethanol .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/n . The structure exhibits both inter and intra-molecular hydrogen bonds of the type C—H…O, O—H…O and C—H…F respectively .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 292.0±25.0 °C, a predicted density of 1.414±0.06 g/cm3, and a predicted pKa of 3.01±0.10 .科学的研究の応用

Conformational Studies in Molecular Co-Crystals Research by Lynch et al. (2003) conducted conformational comparisons of phenoxyacetic acid derivatives, including (2,6-difluorophenoxy)acetic acid, in adducts and in free form. The study used single-crystal X-ray diffraction techniques to analyze these compounds, providing insights into their molecular conformations in various states (Lynch et al., 2003).

Adsorption Thermodynamics in Pesticide Sensitive Membranes Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate. Although this study focuses on a slightly different compound, it contributes to understanding the adsorption properties of related phenoxy acetic acid derivatives in pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).

Fluorographic Detection Techniques in Gel Electrophoresis Research by Skinner and Griswold (1983) introduced a fluorographic procedure utilizing acetic acid, which could be relevant in understanding the properties and applications of various acetic acid derivatives, including this compound in biochemical analysis (Skinner & Griswold, 1983).

Uptake and Translocation Studies in Plants Sutton and Bingham (1970) conducted a study on the uptake and translocation of (2,4-dichlorophenoxy)acetic acid in parrotfeather, providing insights into the movement and effects of phenoxyacetic acid compounds in plant systems. This could be extrapolated to understand similar mechanisms in this compound (Sutton & Bingham, 1970).

Toxicity Studies in Non-Target Organisms Benli et al. (2007) investigated the acute toxicity of (2,4-dichlorophenoxy)acetic acid in crayfish, a non-target organism. This study helps in understanding the environmental and ecological impacts of similar compounds, including this compound (Benli et al., 2007).

Electrochromic Properties in Polymer Synthesis Zhang et al. (2016) focused on the synthesis and electrochromic properties of acetic acid-modified polyterthiophene. Their findings contribute to the broader understanding of acetic acid derivatives in advanced material sciences and their potential applications (Zhang et al., 2016).

Development of Sensor Systems for Herbicides Kröger et al. (1999) developed a sensor system for the herbicide 2,4-dichlorophenoxy-acetic acid using molecularly imprinted polymers and electrochemical detection. This research highlights potential applications in environmental monitoring and herbicide detection, relevant to similar compounds like this compound (Kröger et al., 1999).

特性

IUPAC Name |

2-(2,6-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTAWLNUYMHJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2796509.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)

![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)

![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)